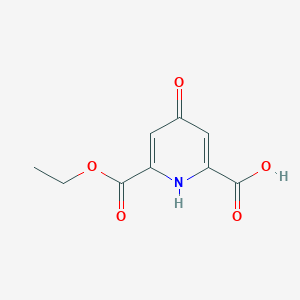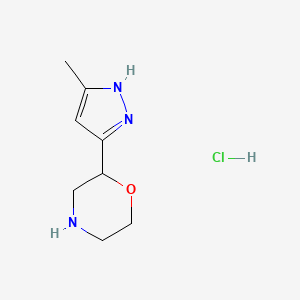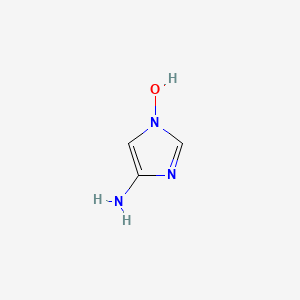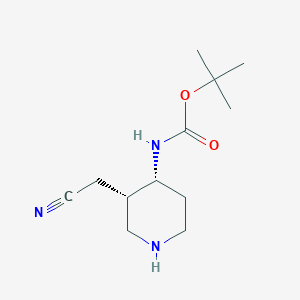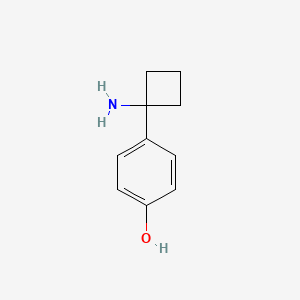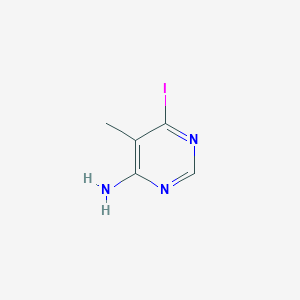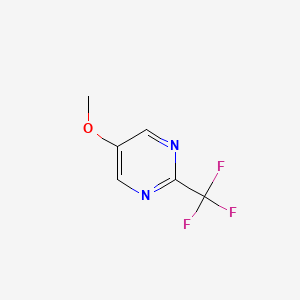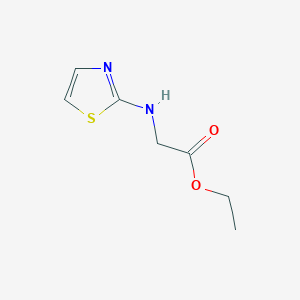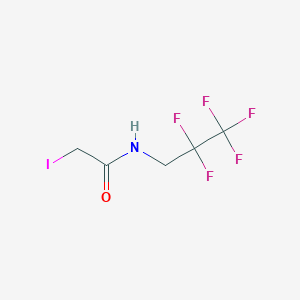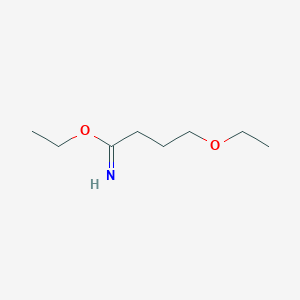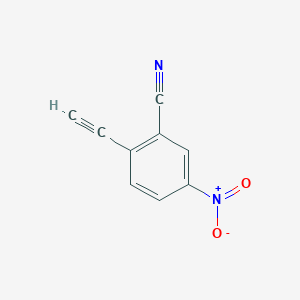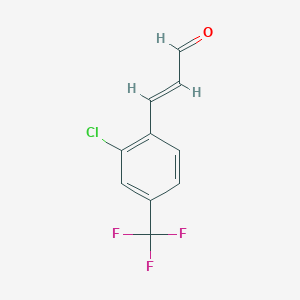
3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylaldehyde is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-(trifluoromethyl)benzaldehyde.
Reaction with Acrolein: The key step involves the reaction of 2-chloro-4-(trifluoromethyl)benzaldehyde with acrolein under basic conditions to form the desired acrylaldehyde derivative.
Catalysts and Solvents: Commonly used catalysts include bases such as sodium hydroxide or potassium carbonate. Solvents like ethanol or methanol are often employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction parameters, improved safety, and higher efficiency compared to traditional batch reactors .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as ammonia or thiols can be used under basic conditions.
Major Products
Oxidation: 3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylic acid.
Reduction: 3-(2-Chloro-4-(trifluoromethyl)phenyl)acryl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-(trifluoromethyl)benzaldehyde: A precursor in the synthesis of 3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylaldehyde.
4-Chloro-2-(trifluoromethyl)phenylboronic Acid: Another compound with similar functional groups but different reactivity and applications.
4-[4–Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: A compound with analgesic properties studied for its potential in pain management.
Uniqueness
This compound is unique due to its combination of a chloro and trifluoromethyl group on the phenyl ring, coupled with an acrylaldehyde moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C10H6ClF3O |
|---|---|
Molekulargewicht |
234.60 g/mol |
IUPAC-Name |
(E)-3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enal |
InChI |
InChI=1S/C10H6ClF3O/c11-9-6-8(10(12,13)14)4-3-7(9)2-1-5-15/h1-6H/b2-1+ |
InChI-Schlüssel |
BCWUUWKPAJPMJR-OWOJBTEDSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)/C=C/C=O |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


